molecular formula C7H18Si B1660394 Methyltriethylsilane CAS No. 757-21-1

Methyltriethylsilane

Cat. No. B1660394
CAS RN: 757-21-1
M. Wt: 130.3 g/mol
InChI Key: JCSVHJQZTMYYFL-UHFFFAOYSA-N
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Description

Methyltriethylsilane is a chemical compound used in various applications. It is often used in the synthesis of other chemical compounds .


Synthesis Analysis

Methyltriethylsilane is related to the Trimethylsilyl group, a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . It is also related to Triethylsilane, a trialkylsilane. The Si-H bond in Triethylsilane is reactive .


Molecular Structure Analysis

The molecular formula of Methyltriethylsilane is CHSi. It has an average mass of 130.303 Da and a Monoisotopic mass of 130.117783 Da . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Methyltriethylsilane molecule .


Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . Methyltriethoxysilane is an alkylalkoxysilane. It hydrolyzes slowly in the presence of moisture to form reactive silanols .


Physical And Chemical Properties Analysis

Methyltriethylsilane has a density of 0.7±0.1 g/cm3, a boiling point of 116.1±8.0 °C at 760 mmHg, and a vapor pressure of 22.0±0.2 mmHg at 25°C . It also has a molar refractivity of 43.2±0.3 cm3 . It has been found that Methyltriethylsilane-derived aerogels can maintain hydrophobic properties up to 420 °C .

Scientific Research Applications

  • Chemical Analysis and Synthesis :

    • Trimethylsilylation, a chemical modification process, has been applied to the hydrolysed and polycondensed products of methyltriethoxysilane. This process is significant in chemical analysis and synthesis (Hasegawa et al., 1987).
    • Methyltrimethoxysilane (MTM) has been used as an effective reagent for the direct amidation of carboxylic acids with amines, showcasing its utility in organic synthesis (Braddock et al., 2022).
  • Materials Science :

    • The study of micro-Brownian motions in polydimethylsiloxane (a compound related to MTES) contributes to understanding the physical properties of polymers used in various materials (Grapengeter et al., 1987).
    • Polysiloxanes, which can be derived from MTES, have been developed as protective barriers for metals, demonstrating their utility in corrosion resistance and chemical inertness (Barletta et al., 2015).
  • Environmental Monitoring :

    • Cyclic volatile methylsiloxanes, closely related to MTES, have been monitored in aquatic environments using innovative passive sampling methods. This research is crucial for understanding the environmental impact of these compounds (Bruemmer et al., 2015).
  • Conservation and Archaeology :

    • Methyltrimethoxysilane has been investigated for its potential in the conservation of waterlogged archaeological wood, showing promise in stabilizing and reinforcing degraded wood (Broda et al., 2021).
  • Microfluidics and Biomedical Applications :

    • Studies on polydimethylsiloxane, which shares similarities with MTES, have shown its importance in microfluidics due to properties like gas permeability and ease of patterning. This research is significant for the development of biomedical devices (Markov et al., 2014).

Safety and Hazards

Methyltriethylsilane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The sol-gel technology provides a highly versatile route to metal oxide materials. It is based on a polymerization process that starts from ions or molecules and ends with gels, powders, thin films, and ceramics, among others . This suggests potential future directions for the use of Methyltriethylsilane in the creation of various materials.

properties

IUPAC Name

triethyl(methyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18Si/c1-5-8(4,6-2)7-3/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSVHJQZTMYYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336246
Record name methyltriethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyltriethylsilane

CAS RN

757-21-1
Record name methyltriethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name triethyl(methyl)silane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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